
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is a chemical compound that features an amino group, a chloro-substituted imidazole ring, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,2-diaminoethane and a carbonyl compound.
Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Propanamide Formation: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable conditions (e.g., elevated temperature, presence of a base).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it suitable for investigating biochemical mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases involving imidazole-related pathways.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it a versatile intermediate for various applications.
作用機序
The mechanism of action of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and imidazole groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and cellular communication.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(5-chloro-1H-imidazol-2-yl)propanamide: Lacks the methyl group on the imidazole ring.
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide: Lacks the chloro substituent.
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)butanamide: Has an extended carbon chain in the amide moiety.
Uniqueness
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanamide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the chloro and methyl substituents on the imidazole ring distinguishes it from other similar compounds, potentially leading to unique biological and chemical activities.
特性
分子式 |
C7H11ClN4O |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
(3R)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11ClN4O/c1-12-5(8)3-11-7(12)4(9)2-6(10)13/h3-4H,2,9H2,1H3,(H2,10,13)/t4-/m1/s1 |
InChIキー |
ZOICJCAMEYALLQ-SCSAIBSYSA-N |
異性体SMILES |
CN1C(=CN=C1[C@@H](CC(=O)N)N)Cl |
正規SMILES |
CN1C(=CN=C1C(CC(=O)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


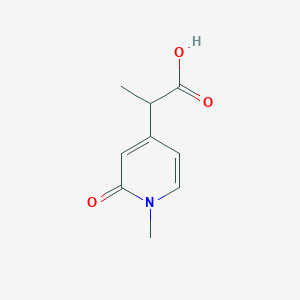
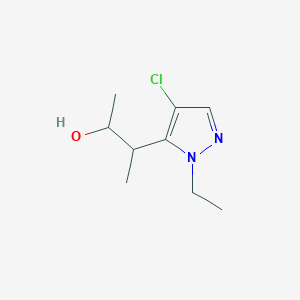
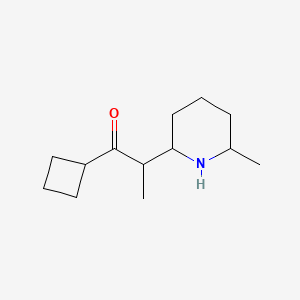
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
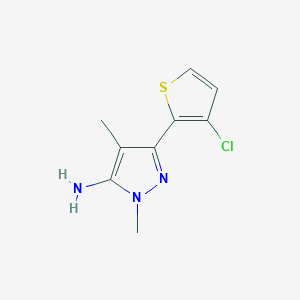
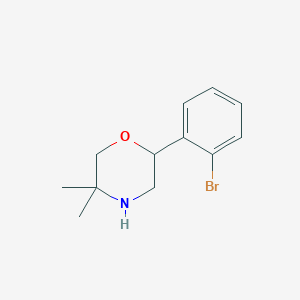
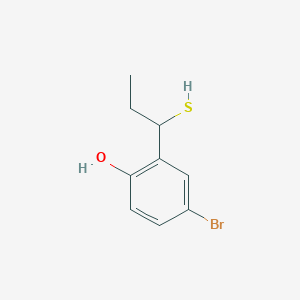
![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)

![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)

![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)


